(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
IUPAC Name |
(5Z)-5-benzylidene-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-15-13(10-11-4-2-1-3-5-11)22-16-18-14(19-20(15)16)12-6-8-17-9-7-12/h1-10H/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXBRCXCLJROC-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thiosemicarbazides, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its anticancer properties, particularly against breast cancer cell lines . Additionally, it may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable complexes with metals makes it useful in material science .
Mechanism of Action
The mechanism of action of (Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of (Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be contextualized by comparing it with analogs bearing variations in substituents or core modifications. Key comparisons include:
Substituent Variations at Position 5
- 5-Arylidene Derivatives :
Compounds such as (Z)-5-(furan-2-ylmethylene)- and (Z)-5-(thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j and 2k) exhibit reduced molecular weights (220–236 g/mol) compared to the benzylidene analog (363 g/mol). These heterocyclic substituents enhance solubility but reduce anticancer potency (IC₅₀ > 10 µM) compared to benzylidene derivatives . - 5-Aminomethylidene Derivatives: Compounds like (E/Z)-5-((methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a) show mixed Z/E isomerism in solution, with Z-isomers dominating due to intramolecular hydrogen bonding. These derivatives demonstrate moderate anticancer activity but lower selectivity than benzylidene analogs .
Substituent Variations at Position 2
- Pyridinyl vs. Sulfonylphenyl Groups :
Replacement of the pyridin-4-yl group with sulfonylphenyl moieties (e.g., 3a–c in ) increases molecular weight (445–524 g/mol) and alters electronic properties. For example, 5-benzylidene-2-[4-(4-chlorophenylsulfonyl)phenyl]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (3b) shows strong UV absorption at λmax = 271 nm but reduced anticancer efficacy compared to pyridinyl analogs .
Structure-Activity Relationship (SAR)
- Position 5 : Benzylidene substituents enhance π-π stacking with biological targets, improving anticancer activity over furan/thiophene analogs .
- Position 2 : Pyridin-4-yl groups contribute to hydrogen bonding and solubility, whereas sulfonylphenyl groups increase steric bulk, reducing bioavailability .
- Isomerism : Z-isomers exhibit superior activity due to optimal spatial alignment for target binding .
Biological Activity
(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, characterization, and biological evaluation, focusing on anticancer and antimicrobial properties.
Chemical Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through a condensation reaction involving thiazole derivatives and pyridine-based aldehydes. The resulting compound is characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm its structure and purity .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The structure-activity relationship (SAR) indicates that modifications at the C-5 position significantly influence the anticancer efficacy of these compounds. For instance:
- Compound Variants : Derivatives with halogen substitutions at the benzylidene moiety exhibited enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The interaction with cellular targets such as Bcl-2 proteins has been observed, suggesting that these compounds may induce apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | A431 | 12.5 | Bcl-2 inhibition |
| 5b | Jurkat | 10.0 | Apoptosis induction |
| 5c | HT-29 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 mg/mL |
| Staphylococcus aureus | 0.50 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
Case Studies
A notable case study involved the evaluation of the compound's efficacy in vivo using murine models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents . The compound's ability to enhance the effectiveness of existing treatments suggests its potential as an adjunct therapy in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard route includes:
Condensation : Reaction of a thiazole precursor with a pyridine-containing aldehyde under reflux in ethanol or DMF, catalyzed by piperidine or acetic acid .
Cyclization : Formation of the thiazolo-triazole core using reagents like POCl₃ or PCl₅ at 80–100°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Solvent polarity, temperature control, and catalyst selection significantly impact yield. For example, DMF enhances cyclization efficiency compared to THF .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) confirms the (Z)-configuration of the benzylidene group and planarity of the heterocyclic core .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 378.12 [M+H]⁺) validates molecular weight .
Q. What initial biological activities have been observed for this compound?
- Methodological Answer :
- In Vitro Anticancer Activity : IC₅₀ values of 2–10 µM against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines via MTT assays .
- Anti-inflammatory Potential : 40–67% reduction in carrageenan-induced paw edema in murine models at 50 mg/kg, comparable to indomethacin .
- Screening Protocols : Dose-response curves and toxicity assessments (e.g., LDH release in normal L-02 cells) ensure selectivity .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for scale-up?
- Methodological Answer :
- DoE Optimization : Vary reaction time (6–24 hrs), temperature (60–120°C), and solvent (DMF vs. acetonitrile) to identify Pareto-optimal conditions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance cyclization efficiency. For example, ZnCl₂ increases yield by 20% compared to uncatalyzed reactions .
- HPLC Monitoring : Use C18 columns (ACN/water gradient) to track intermediate purity and minimize side-products .
Q. How to resolve contradictions between in vivo anti-inflammatory activity and low COX-1/2 inhibition?
- Methodological Answer :
- Alternative Targets : Investigate non-COX pathways (e.g., TNF-α suppression via ELISA or SP/CGRP modulation in neuronal assays) .
- Transcriptomics : RNA-seq of treated macrophages to identify downregulated pro-inflammatory genes (e.g., IL-6, NF-κB) .
- Molecular Docking : Simulate binding to non-canonical targets (e.g., MAP kinases) using AutoDock Vina .
Q. What computational strategies elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (HOMO/LUMO, dipole moment) and correlate with bioactivity .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes (e.g., COX-2) .
- Pharmacophore Mapping : Identify critical substituents (e.g., pyridin-4-yl enhances π-π stacking) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
